

Application Notes and Protocols for Long-Term Subcutaneous Administration of BI-749327

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective, receptor-operated cation channel implicated in the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy, such as cardiac and renal diseases.[3][4][5] Increased TRPC6 activity can lead to the activation of the nuclear factor of activated T cells (NFAT) signaling pathway, promoting the expression of pro-fibrotic and pro-hypertrophic genes. BI-749327 has demonstrated efficacy in preclinical models by inhibiting this pathway, thereby ameliorating disease progression. While orally bioavailable, long-term studies in certain disease models, particularly in fragile animal models, may necessitate subcutaneous administration. These application notes provide detailed protocols and supporting data for the long-term subcutaneous administration of BI-749327 in preclinical research settings.

Mechanism of Action

BI-749327 exerts its therapeutic effects by directly inhibiting the TRPC6 ion channel. This inhibition prevents the influx of Ca2+ into cells, which in turn blocks the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT. By preventing NFAT activation, **BI-749327** suppresses the transcription of genes involved in fibrosis and hypertrophy.





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Caption: Mechanism of action of BI-749327.

Data Presentation

Table 1: In Vitro Potency and Selectivity of BI-749327

Target	Species	IC50 (nM)	Selectivity vs. mTRPC6
TRPC6	Mouse	13	-
TRPC6	Human	19	-
TRPC6	Guinea Pig	15	-
TRPC3	Mouse	1,100	85-fold
TRPC7	Mouse	550	42-fold

Table 2: Pharmacokinetic Parameters of BI-749327 in

Mice (Oral Administration)

Dose (mg/kg, p.o.)	Cmax (ng/mL)	AUC (ng*h/mL)	t1/2 (hours)
3	~100	~2000	8.5 - 13.5
10	~500	~10000	8.5 - 13.5
30	~1500	~30000	8.5 - 13.5



Note: Detailed pharmacokinetic data for subcutaneous administration is not publicly available. However, a 30 mg/kg/day subcutaneous dose in mice has been shown to maintain stable drug levels over a 24-hour period.

Experimental Protocols

Protocol 1: Preparation of BI-749327 for Subcutaneous Administration

This protocol is based on a successful long-term study in a mouse model of Duchenne muscular dystrophy.

Materials:

- **BI-749327** powder (purity ≥98%)
- Methylcellulose
- Deionized water
- Tween 80
- Sterile, light-protected storage vials
- Sterile syringes and needles (e.g., 27-30 gauge)
- Magnetic stirrer and stir bar
- Weighing scale and spatulas

Procedure:

- Vehicle Preparation:
 - Prepare a 2.5% methylcellulose solution by slowly adding methylcellulose to deionized water while stirring continuously. It may be necessary to heat the solution slightly to aid dissolution, then cool to room temperature.



- Add Tween 80 to the methylcellulose solution to a final concentration of 0.015% (w/v).
- Stir the vehicle solution until it is homogeneous.

BI-749327 Formulation:

- Calculate the required amount of BI-749327 powder based on the desired concentration and final volume. For a 30 mg/kg dose in a mouse with an injection volume of 200 μL, the concentration would be approximately 3 mg/mL (assuming a 20g mouse).
- Carefully weigh the BI-749327 powder and add it to the prepared vehicle.
- Stir the mixture continuously, protected from light, until the compound is fully suspended.
 Sonication may be used to aid dispersion if necessary.
- Storage and Handling:
 - Store the prepared formulation in sterile, light-protected vials at 2-8°C for short-term use.
 For long-term storage of the powder, refer to the manufacturer's instructions (typically -20°C or -80°C).
 - Before each administration, gently vortex or shake the vial to ensure a uniform suspension.

Protocol 2: Long-Term Subcutaneous Administration in Mice

Materials:

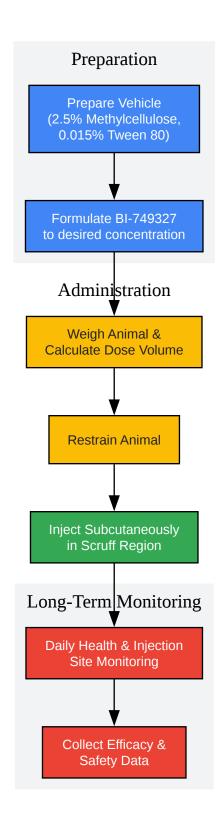
- Prepared BI-749327 formulation
- Experimental animals (mice)
- Appropriate animal restraints
- Sterile syringes and needles (27-30 gauge)
- 70% ethanol for disinfection



Procedure:

- Animal Preparation:
 - Acclimatize animals to handling and the injection procedure for several days before the start of the study.
 - Weigh each animal to determine the correct injection volume.
- Administration:
 - Gently restrain the mouse.
 - Lift the loose skin over the back/scruff region to form a "tent".
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.
 - Slowly inject the calculated volume of the BI-749327 suspension.
 - Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Monitoring:
 - Monitor the animals daily for any signs of injection site reactions (e.g., swelling, redness, irritation) or systemic adverse effects.
 - Maintain a detailed log of dosing, animal health, and any observed abnormalities.





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Caption: Workflow for long-term subcutaneous administration.



Safety and Toxicology

While comprehensive long-term toxicology data for subcutaneous administration of **BI-749327** is not publicly available, studies involving daily subcutaneous injections at 30 mg/kg in mice have been conducted without reported adverse effects related to the administration route. As with any experimental compound, it is crucial to conduct appropriate safety monitoring throughout the study. This should include regular observation for clinical signs of toxicity, body weight measurements, and, where appropriate, hematology and clinical chemistry analysis at the termination of the study.

Conclusion

The subcutaneous administration of **BI-749327** is a viable option for long-term preclinical studies, particularly in delicate animal models where oral gavage may induce stress. The provided protocols, based on published research, offer a starting point for investigators. Researchers should optimize these protocols for their specific animal models and experimental goals, while adhering to all institutional animal care and use guidelines. The potent and selective TRPC6 inhibitory activity of **BI-749327**, combined with a suitable long-term administration protocol, makes it a valuable tool for investigating the role of TRPC6 in chronic diseases.

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